molecular formula C11H8N4O2 B11050808 5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11050808
M. Wt: 228.21 g/mol
InChI Key: VEZYCXUOFXMIBJ-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining an oxadiazole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3-methoxyphenylhydrazine with a suitable oxadiazole precursor under controlled conditions. One common method involves the cyclization of 3-methoxyphenylhydrazine with 1,2,5-oxadiazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methoxyphenyl)[1,2,5]thiadiazolo[3,4-b]pyrazine: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.

    5-(3-Methoxyphenyl)quinoxaline: Similar structure but with a benzene ring fused to the pyrazine ring instead of an oxadiazole ring.

Uniqueness

5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its combination of an oxadiazole and pyrazine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .

Properties

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

5-(3-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C11H8N4O2/c1-16-8-4-2-3-7(5-8)9-6-12-10-11(13-9)15-17-14-10/h2-6H,1H3

InChI Key

VEZYCXUOFXMIBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=NON=C3N=C2

Origin of Product

United States

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